

Foreword: Navigating the Chemical Identity of a Key Building Block

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Compound of Interest

Compound Name:	<i>(1H-pyrazol-3-yl)methanamine dihydrochloride</i>
CAS No.:	1037237-32-3
Cat. No.:	B1344718

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The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.^{[1][2]} These include treatments for cancer, inflammatory diseases, and viral infections.^{[2][3]} The specific compound of interest, (1H-pyrazol-3-yl)methanamine, serves as a versatile building block for creating a diverse library of therapeutic candidates.

A crucial first step for any researcher is to precisely identify the compound of interest using its Chemical Abstracts Service (CAS) number. Our investigation reveals that while the free base, (1H-pyrazol-3-yl)methanamine, is well-documented under CAS Number 37599-58-9, a specific CAS number for its dihydrochloride salt is not consistently reported across major chemical databases.^{[4][5][6]} This is a common occurrence for salt forms of research chemicals. For clarity and accurate sourcing, researchers should primarily use the CAS number of the free base while specifying the dihydrochloride salt form in their work.

To aid in research and sourcing, it is also helpful to be aware of the CAS numbers for closely related, structurally similar compounds:

- (4-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: 2173991-88-1[7]
- (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: 1229623-76-0[8]
- 1H-pyrazol-4-ylmethanamine dihydrochloride: 1172862-88-2[9]

This guide will proceed by focusing on the core (1H-pyrazol-3-yl)methanamine structure, with specific considerations for its use as the dihydrochloride salt.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of (1H-pyrazol-3-yl)methanamine and its dihydrochloride salt is essential for its effective use in synthesis and biological assays. The dihydrochloride salt offers enhanced solubility in aqueous media and improved stability, making it preferable for many applications.



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Part 2: Synthesis and Derivatization Strategies

The synthesis of the (1H-pyrazol-3-yl)methanamine scaffold is adaptable, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). A common and effective strategy involves the construction of the pyrazole ring followed by modification of a functional group to yield the desired aminomethane moiety.

A generalized synthetic workflow is outlined below. The key step is a cyclization reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, which is a foundational method in pyrazole synthesis.[10][11]



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Caption: Generalized workflow for the synthesis of **(1H-pyrazol-3-yl)methanamine dihydrochloride**.

This modular approach allows for the use of substituted hydrazines or modified nitrile precursors to generate a wide array of analogs for screening in drug discovery programs.

Part 3: Applications in Drug Discovery & Medicinal Chemistry

The pyrazole scaffold is a key pharmacophore in a multitude of therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.[1][2] The aminomethyl group of (1H-pyrazol-3-yl)methanamine provides a critical handle for further chemical modification, enabling its incorporation into larger, more complex molecules designed to interact with specific biological targets.

Key Therapeutic Areas:

- **Kinase Inhibition:** Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, pyrazole derivatives have been developed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[12][13] The development of such inhibitors is a promising strategy for treating inflammatory diseases like inflammatory bowel disease.[12]
- **Oncology:** The pyrazole nucleus is found in several successful anti-cancer drugs, such as Ibrutinib and Ruxolitinib.[2] These drugs often function by inhibiting kinases that are overactive in cancer cells. The versatility of the (1H-pyrazol-3-yl)methanamine building block allows for its use in synthesizing compounds that target various cancer-related pathways.[3]
- **Antimicrobial and Antiviral Agents:** Researchers have successfully synthesized pyrazole derivatives with significant antibacterial and antifungal properties.[2][11] The ability to readily generate diverse libraries of these compounds is crucial in the fight against drug-resistant pathogens.

The diagram below illustrates a simplified, hypothetical signaling pathway where a drug candidate derived from our core compound inhibits a kinase (e.g., RIPK1) involved in an inflammatory response.



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Caption: Inhibition of a pro-inflammatory kinase by a hypothetical pyrazole-based drug candidate.

Part 4: Essential Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These represent foundational workflows for the synthesis and evaluation of novel compounds derived from (1H-pyrazol-3-yl)methanamine.

Protocol 1: General Procedure for N-Acylation of (1H-pyrazol-3-yl)methanamine

This protocol describes the coupling of an acyl chloride to the primary amine of the title compound, a common step in building larger molecules.

Materials:

- **(1H-pyrazol-3-yl)methanamine dihydrochloride**
- Acyl chloride of interest (e.g., benzoyl chloride)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas supply
- Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

- **Reaction Setup:** To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add **(1H-pyrazol-3-yl)methanamine dihydrochloride** (1.0 eq).

- **Suspension:** Add anhydrous DCM to the flask to create a suspension. Cool the flask to 0 °C using an ice bath.
- **Base Addition:** Slowly add TEA or DIPEA (2.2 - 2.5 eq) to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes. The causality here is critical: the free base must be generated in situ for it to be nucleophilic.
- **Acyl Chloride Addition:** Add the acyl chloride (1.0 - 1.1 eq) dropwise to the stirring suspension. Maintain the temperature at 0 °C. The slight excess of acyl chloride ensures complete consumption of the starting amine.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine. Each wash removes specific impurities, ensuring a cleaner final product.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated pyrazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)

This protocol outlines a general method to assess the inhibitory activity of a synthesized pyrazole derivative against a target protein kinase.

Materials:

- Synthesized pyrazole inhibitor compound

- Recombinant active protein kinase of interest
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Multi-well assay plates (e.g., 384-well)
- Plate reader compatible with the detection reagent

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the pyrazole inhibitor in DMSO, starting from a high concentration (e.g., 1 mM). This creates a dose-response curve.
- **Reaction Mixture:** In each well of the assay plate, prepare the kinase reaction mixture containing:
 - Kinase assay buffer
 - A fixed concentration of the protein kinase
 - A fixed concentration of the substrate peptide
 - A small volume of the diluted inhibitor compound (or DMSO for control wells).
- **Initiation:** Initiate the kinase reaction by adding ATP at a concentration near its K_m value for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the reaction.
- **Detection:** Stop the kinase reaction and measure the amount of product formed (or remaining ATP) by adding the detection reagent according to the manufacturer's instructions.

- Data Analysis:
 - Read the signal (e.g., luminescence, fluorescence) on a plate reader.
 - Normalize the data relative to the positive (no inhibitor) and negative (no kinase) controls.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC_{50} value, which represents the concentration of inhibitor required to reduce kinase activity by 50%. This self-validating system ensures that the observed effect is dose-dependent.

Conclusion

(1H-pyrazol-3-yl)methanamine is a high-value chemical scaffold that provides a robust starting point for the development of novel therapeutics. Its favorable chemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. While the ambiguity of the CAS number for its dihydrochloride salt requires careful documentation, the wealth of scientific literature on pyrazole synthesis and application provides a clear and reliable path for its use in research and development. By leveraging the protocols and insights presented in this guide, scientists can effectively harness the potential of this privileged structure to drive the discovery of next-generation medicines.

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